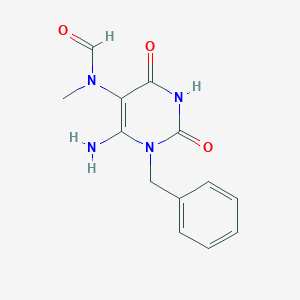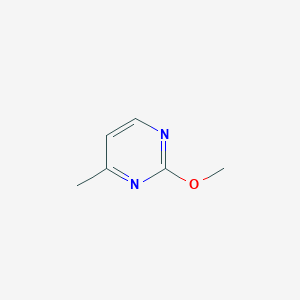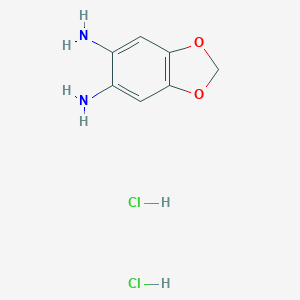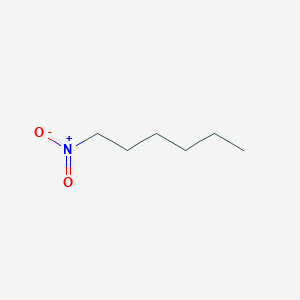
6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil
Overview
Description
Synthesis Analysis
The synthesis of modified uracil derivatives, including "6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil," involves various chemical reactions and techniques aimed at introducing specific functional groups to the uracil base. One method for synthesizing aryluracil bases involves direct C-H arylations of protected uracils, where benzyl-protected uracils are selected for stability and ease of deprotection, yielding desired arylated uracil bases in good yields (Čerňová, Čerňa, Pohl, & Hocek, 2011). This showcases the versatility and efficiency of synthetic approaches in modifying the uracil structure.
Molecular Structure Analysis
Investigations into the molecular structure of modified uracil derivatives like "6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil" reveal intricate details about their conformation and geometry. X-ray crystallographic studies, for example, have been used to understand the cis-trans isomerization of the N-formylamino group in similar compounds, offering insights into their three-dimensional arrangement and interactions (Srikrishnan, Parthasarathy, Pfleiderer, De, & Chheda, 1997). Such analyses are crucial for predicting the behavior and reactivity of these compounds.
Chemical Reactions and Properties
The chemical reactions and properties of "6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil" and related compounds are characterized by their reactivity and the formation of products with significant biological activity. Studies on the thermolysis and photolysis of uracil derivatives have shown the formation of pyrazolo[3,4-d]pyrimidines, highlighting the potential for creating diverse compounds from uracil bases (Yoneda & Nagamatsu, 1975). These reactions underscore the chemical versatility of uracil derivatives.
Physical Properties Analysis
The physical properties of uracil derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For instance, the study of the benzoylation of uracil and thymine shows how modifications to the uracil base can affect its reactivity and physical characteristics (Cruickshank, Jiricny, & Reese, 1984). Understanding these properties is essential for predicting the stability and suitability of these compounds for various applications.
Chemical Properties Analysis
The chemical properties of "6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil," such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for its potential applications. The synthesis and anti-HIV activity of uracil derivatives demonstrate the biological relevance of these compounds' chemical properties, offering insights into their mechanism of action and potential therapeutic uses (Isono et al., 2011).
Scientific Research Applications
Structural Insights
The structural analysis of modified nucleic acid bases like 6-amino-3-methyl-5-(N-formylamino)uracil, a close derivative of 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil, provides critical insights into the cis-trans isomerization of the N-formylamino group. X-ray crystallographic studies have been conducted to understand the spatial orientation of these groups and their implications on molecular behavior. This research opens avenues for exploring the stability and reactivity of similar uracil derivatives in various biochemical contexts (Srikrishnan et al., 1997).
Synthetic Utility
6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil and its analogs have been utilized as precursors in the synthesis of more complex molecules. For instance, their application in creating fused di- and tricyclic pyrimidines showcases their versatility in synthetic organic chemistry. These processes involve various reactions such as nitrosation, reduction, formylation, and dehydro-cyclisation, highlighting the compound's utility in constructing novel heterocyclic structures (Youssif, 2004).
Anti-HIV-1 Activity
Research into uracil derivatives, including those structurally related to 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil, has demonstrated potential in the development of anti-HIV agents. Compounds like 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil have shown significant efficacy against HIV-1. These findings are critical for the ongoing search for novel therapeutic agents against HIV, especially considering the rapid mutation and increased resistance of the virus (Nesterova et al., 2021).
properties
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-16(8-18)10-11(14)17(13(20)15-12(10)19)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3,(H,15,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROCKYIJCHUZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122834 | |
| Record name | N-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil | |
CAS RN |
72816-89-8 | |
| Record name | N-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-methylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72816-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)





![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)


![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)


